molecular formula C11H23NO B14513999 5-(2-Aminocyclohexyl)pentan-1-OL CAS No. 62870-52-4

5-(2-Aminocyclohexyl)pentan-1-OL

Cat. No.: B14513999
CAS No.: 62870-52-4
M. Wt: 185.31 g/mol
InChI Key: MKCFSOHYEUJHHK-UHFFFAOYSA-N
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Description

5-(2-Aminocyclohexyl)pentan-1-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, which is further substituted with a 2-aminocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminocyclohexyl)pentan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often conducted under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminocyclohexyl)pentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding amines or alkanes using reducing agents such as LiAlH4.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(2-Aminocyclohexyl)pentan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Aminocyclohexyl)pentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aminocyclohexyl group may interact with receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanol: A primary alcohol with a similar pentane chain but lacking the aminocyclohexyl group.

    Cyclohexylamine: Contains the cyclohexyl group with an amine but lacks the pentane chain and hydroxyl group.

Uniqueness

5-(2-Aminocyclohexyl)pentan-1-OL is unique due to the presence of both the hydroxyl and aminocyclohexyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62870-52-4

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

5-(2-aminocyclohexyl)pentan-1-ol

InChI

InChI=1S/C11H23NO/c12-11-8-4-3-7-10(11)6-2-1-5-9-13/h10-11,13H,1-9,12H2

InChI Key

MKCFSOHYEUJHHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCCCCO)N

Origin of Product

United States

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